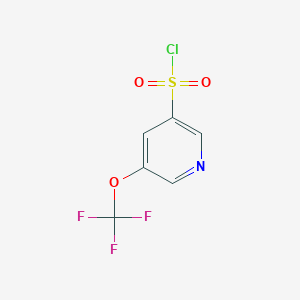

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-1-4(2-11-3-5)14-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIAHJOYBYPUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes and reaction conditions for 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride involve several steps. The preparation methods typically include:

Synthetic Routes: The synthesis of this compound involves multi-step organic reactions. These reactions often require specific reagents and catalysts to achieve the desired product.

Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and pH levels. These conditions are crucial to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes.

Chemical Reactions Analysis

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products.

Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides.

Substitution: Substitution reactions involve replacing one functional group in the compound with another. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of various organic compounds. It is frequently employed in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.

Reactivity and Mechanism

- The sulfonyl chloride group is highly reactive, enabling it to participate in a variety of chemical reactions such as acylation and sulfonation. This reactivity is leveraged in synthetic pathways to create complex molecular architectures essential for drug development.

Pharmaceutical Applications

Drug Development

- 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride is utilized in the synthesis of novel pharmaceutical compounds. The incorporation of trifluoromethyl groups into drug candidates is known to enhance their metabolic stability and bioavailability, leading to improved therapeutic profiles.

Case Study: Antibacterial Activity

- Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, thioether-containing compounds derived from trifluoromethylpyridine showed promising results against Ralstonia solanacearum, with activity levels significantly higher than traditional antibiotics at specific concentrations.

Agrochemical Applications

Development of Pesticides

- The compound is also applied in the agrochemical industry for developing herbicides and insecticides. Its unique chemical properties confer enhanced efficacy compared to conventional agents, making it a valuable component in crop protection strategies.

Case Study: Insecticidal Efficacy

- Studies have indicated that trifluoromethylpyridine derivatives possess insecticidal properties that outperform traditional compounds. For example, certain derivatives have shown substantial effectiveness against common agricultural pests, highlighting their potential utility in sustainable agriculture .

Antimicrobial Properties

- Beyond its applications in pharmaceuticals and agrochemicals, this compound has been investigated for its antimicrobial activities. Compounds containing similar structures have demonstrated potent efficacy against various pathogens, including fungi and bacteria.

Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism | Concentration (mg/L) | Activity (%) |

|---|---|---|---|---|

| CFTPS | Antibacterial | R. solanacearum | 100 | 67 |

| E1 | Antibacterial | R. solanacearum | 100 | 54 |

| E6 | Antibacterial | R. solanacearum | 50 | 64 |

| E13 | Antibacterial | R. solanacearum | 50 | 63 |

Research Findings and Insights

Pharmacokinetics

- The pharmacokinetic profile of compounds derived from this compound suggests favorable absorption and distribution characteristics, which are crucial for maintaining effective concentrations in biological systems .

Future Directions

- Ongoing research continues to explore the potential applications of this compound in developing new therapeutic agents and agrochemicals. The ability to modify its structure further enhances its utility across various scientific disciplines.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride with key analogs:

Biological Activity

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF3NO2S. It features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride group, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 239.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Synthesis

The synthesis of this compound typically involves the reaction of a pyridine derivative with trifluoromethoxy reagents under acidic conditions, followed by sulfonylation using chlorosulfonic acid or similar reagents. This method allows for the selective introduction of the trifluoromethoxy and sulfonyl groups onto the pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety is highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit antimicrobial properties. A study demonstrated that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments evaluated the effectiveness of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL for different bacterial strains .

- Evaluation of Anticancer Properties : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Applications

The unique properties of this compound make it a valuable intermediate in drug development:

- Pharmaceuticals : Used in the synthesis of novel antimicrobial and anticancer agents.

- Research : Employed as a tool compound for studying enzyme mechanisms and cellular pathways.

Q & A

Q. What are the standard synthetic routes for 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The most common synthesis involves reacting 5-(trifluoromethoxy)pyridine with chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., decomposition of the sulfonyl chloride group) .

- Solvent : Use inert solvents like dichloromethane or tetrahydrofuran (THF) to enhance solubility and control exothermic reactions .

- Purification : Column chromatography or recrystallization improves purity (>95% GC/HPLC) .

Table 1 : Comparison of Synthetic Approaches

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chlorosulfonic acid | 0–5°C, THF | 70–85 | >95 | |

| Sulfur trioxide complex | Room temperature | 60–75 | 90–95 |

Q. How is this compound characterized using spectroscopic techniques?

- Key Spectral Markers :

- ¹H/¹³C NMR : The pyridine ring protons resonate at δ 8.5–9.0 ppm (deshielded due to electron-withdrawing groups). The trifluoromethoxy group shows a distinct singlet in ¹⁹F NMR at δ -55 to -60 ppm .

- IR Spectroscopy : Strong S=O stretches at 1360–1390 cm⁻¹ and 1140–1180 cm⁻¹ confirm the sulfonyl chloride group .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 279.06 (calculated) with fragmentation patterns matching the trifluoromethoxy and sulfonyl chloride moieties .

Q. What are the common applications of this compound in derivatization for analytical chemistry?

- Derivatization in LC-MS/MS :

- Reacts with hydroxyl or amine groups in steroids, estrogens, or pharmaceuticals to form sulfonate esters/amides, enhancing ionization efficiency and detection sensitivity .

- Example Protocol : Mix the compound (1 mM) with analyte in anhydrous acetonitrile, catalyzed by triethylamine (10 mol%), at 40°C for 30 minutes. Quench with aqueous buffer and analyze via reverse-phase HPLC .

Table 2 : Comparison of Derivatization Agents

| Agent | Sensitivity Gain | Stability | Reference |

|---|---|---|---|

| Dansyl chloride | 10–50x | Moderate | |

| Pyridine-3-sulfonyl chloride | 20–100x | High |

Advanced Research Questions

Q. How can researchers address challenges in regioselective sulfonylation when synthesizing derivatives?

- Electronic and Steric Effects : The trifluoromethoxy group at the 5-position deactivates the pyridine ring, directing sulfonylation to the 3-position. For competing sites (e.g., 2- or 4-positions):

- Use bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired substitution .

- Optimize solvent polarity (e.g., DMF for polar transition states) to favor the desired pathway .

Q. How to resolve data contradictions in reactivity studies between this compound and analogous compounds?

- Contradiction Example : Higher hydrolysis rates observed vs. 3-(trifluoromethyl)pyridine-2-sulfonyl chloride.

- Mechanistic Insight : The trifluoromethoxy group’s electron-withdrawing nature increases electrophilicity at the sulfur center, accelerating hydrolysis. Confirm via kinetic studies (pH 7.4 buffer, 25°C) .

- Mitigation : Use anhydrous solvents and stabilize intermediates with scavengers (e.g., molecular sieves) during reactions .

Q. What experimental designs assess the compound’s stability under varying storage and reaction conditions?

- Stability Protocol :

Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via HPLC (loss of parent compound >5% indicates instability) .

Hydrolytic Stability : Incubate in buffers (pH 2–10) at 25°C. The compound degrades rapidly above pH 7 due to nucleophilic attack by hydroxide ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.